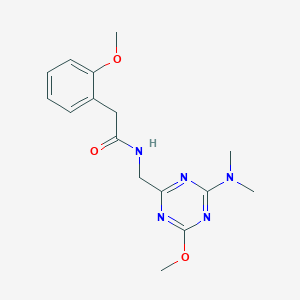

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide

Description

This compound is a triazine-based acetamide derivative featuring a 4-dimethylamino and 6-methoxy substituent on the triazine ring, with a 2-(2-methoxyphenyl)acetamide group attached via a methyl linker. The methoxy and dimethylamino groups enhance electron density on the triazine core, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-21(2)15-18-13(19-16(20-15)24-4)10-17-14(22)9-11-7-5-6-8-12(11)23-3/h5-8H,9-10H2,1-4H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNXEGHAQXBVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Triazine Core: : This is achieved by a nucleophilic substitution reaction, typically involving the use of a dimethylamino group to replace a leaving group on a triazine precursor.

Methoxylation: : Introduction of the methoxy group is usually achieved through an alkylation reaction, where a methanol derivative acts as the alkylating agent.

Acetamide Synthesis: : The final step involves the formation of the acetamide functionality, typically through acylation of an amine group using an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimized reaction conditions to maximize yield and purity:

Catalysts and Solvents: : Utilization of specific catalysts like Lewis acids to enhance reaction rates, and solvents such as dichloromethane or toluene to maintain appropriate reaction environments.

Temperature and Pressure Control: : Precise control over reaction temperature and pressure to ensure consistent and safe reactions, often carried out in batch reactors for better scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly on its methoxy and amine groups, leading to the formation of hydroxylated and nitro derivatives.

Reduction: : The compound can be reduced, particularly at the triazine core, leading to deamination or demethoxylation.

Substitution: : It readily participates in substitution reactions, where its dimethylamino and methoxy groups can be replaced under suitable conditions.

Common Reagents and Conditions

Oxidation Reagents: : Commonly used oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction Reagents: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution Reagents: : The use of halides and other nucleophiles for substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products Formed

The primary products formed from these reactions vary but generally include modified triazine derivatives with altered functional groups, such as hydroxyl, nitro, or substituted amides.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide has a broad range of applications:

Chemistry: : Used as a building block for synthesizing more complex organic molecules.

Biology: : Investigated for its potential as a biochemical probe due to its reactive nature.

Medicine: : Explored for potential therapeutic applications, particularly in targeting specific biological pathways.

Industry: : Utilized in the manufacture of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action for this compound can be complex:

Enzyme Inhibition: : It may inhibit certain enzymes by binding to active sites or interacting with cofactors.

Receptor Modulation: : Potential to interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: : Possible interaction with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Variations :

Substituent Impact :

Physicochemical and Electronic Properties

- Polarity: The 2-methoxyphenyl group increases hydrophobicity compared to the pyrrolyl analog (), while the dimethylamino group contributes to basicity.

- Electrostatic Potential: The dimethylamino group in triazine derivatives creates a region of high electron density, facilitating interactions with biological targets (e.g., enzyme active sites) .

Functional and Application-Based Comparisons

Key Insights :

- The target compound lacks the sulfonylurea or trifluoroethoxy groups critical for herbicidal activity in triflusulfuron-methyl .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound features a triazine core that is substituted with a dimethylamino group and a methoxyphenyl acetamide moiety. Its unique structure suggests potential interactions with various biological targets, particularly in pharmacology.

The biological activity of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide may involve several mechanisms:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Interaction : It may engage with cellular receptors, modulating signaling pathways that affect cell function.

- DNA/RNA Interaction : The compound could intercalate with DNA or RNA strands, influencing transcription and translation processes.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a modulator of ion channels and receptors. For instance, derivatives of similar triazine compounds have shown selective antagonism towards TRPV4 channels, indicating that structural modifications can significantly impact biological activity .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that the presence of specific functional groups is crucial for eliciting desired biological effects. For example, the introduction of bulky electron-rich groups at particular positions on the phenyl ring enhances receptor modulation capabilities .

Data Table: Summary of Biological Activities

Case Studies

- TRPV4 Antagonism : A study evaluated various derivatives for their ability to inhibit TRPV4 channels using an in vitro calcium influx assay. The results indicated that certain structural modifications led to enhanced selectivity and potency against TRPV4 compared to other targets .

- Cytotoxicity Testing : Compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide were tested on human carcinoma cells (HeLa and A549). The findings suggested that while some derivatives exhibited promising activity against specific targets, they did not induce significant cytotoxic effects at various concentrations.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis involves coupling reactions between substituted triazine and acetamide precursors. A typical approach includes:

- Step 1 : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) .

- Step 2 : Monitoring reaction progress via TLC and isolating the product by precipitation in water.

- Step 3 : Purification via recrystallization or column chromatography.

- Validation : Characterization using IR (e.g., carbonyl peaks at ~1667 cm⁻¹), ¹H NMR (methoxy signals at δ 3.8–4.0 ppm), and mass spectrometry (M+1 peaks) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1667 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR : ¹H NMR in CDCl₃ resolves aromatic protons (δ 6.9–7.5 ppm) and methyl/methoxy groups. ¹³C NMR confirms carbonyl and triazine carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 430.2 [M+1]) .

- Elemental Analysis : Validates C/H/N ratios (e.g., C: 53.1%, H: 3.52%, N: 9.79%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use gloves, lab coats, and goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers .

- Solvent Screening : Predict solvent effects (polar aprotic vs. protic) via COSMO-RS simulations to enhance yield .

- Kinetic Analysis : Apply microkinetic models to optimize temperature and catalyst loading .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- 2D NMR : Use HSQC/HMBC to confirm connectivity and rule out rotational isomers .

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of methoxy groups) .

- X-ray Crystallography : Resolve ambiguity by determining solid-state structure .

- Replicate Synthesis : Verify purity via HPLC and compare with reference spectra .

Q. What mechanistic insights explain its biological activity (e.g., hypoglycemic effects in preclinical models)?

- Methodological Answer :

- In Vitro Assays : Test inhibition of α-glucosidase or PPAR-γ activation using enzyme kinetics .

- Molecular Docking : Simulate binding to target proteins (e.g., insulin receptor) using AutoDock Vina .

- Metabolomics : Profile metabolites in murine models to identify pathways (e.g., glucose uptake) .

Q. How does the compound’s reactivity vary under different pH or catalytic conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS .

- Catalytic Screening : Test metal catalysts (e.g., Pd/C, Ni) for hydrogenation or cross-coupling side reactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert vs. oxidative atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.